1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea
Overview
Description
1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.
Substitution: Halogenated compounds (e.g., alkyl halides); polar aprotic solvents like dimethylformamide; elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of novel pyrimidine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and cytotoxic properties against various bacterial strains and cancer cell lines.
Medicine: Explored for its potential as an anticancer and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in DNA synthesis and repair, leading to inhibition of cell proliferation.
Pathways Involved: It may interfere with the folate synthesis pathway, similar to other pyrimidine derivatives, thereby inhibiting the growth of bacterial and cancer cells.
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core structure but lacks the thiourea moiety.
4,6-Dimethylpyrimidine-2-amine: Similar structure but without the methylthiourea group.
1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-phenylthiourea: A derivative with a phenyl group instead of a methyl group.
Uniqueness: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea is unique due to its specific combination of the pyrimidine core and the methylthiourea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5S/c1-5-4-6(2)11-7(10-5)12-13-8(14)9-3/h4H,1-3H3,(H2,9,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADRRUYJLSJJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=S)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325269 | |
Record name | 1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
211574-56-0 | |
Record name | 1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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